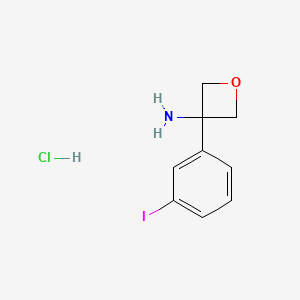

3-(3-Iodophenyl)oxetan-3-amine hydrochloride

描述

属性

IUPAC Name |

3-(3-iodophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOPLPQWMGAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC=C2)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nucleophilic Substitution and Ring Closure

Step 1: Formation of the Phenyl-Substituted Oxetane Ring

- Starting Materials: 3-Iodophenyl precursors such as 3-iodobenzaldehyde or 3-iodophenyl derivatives.

- Reaction Conditions:

- The phenyl precursor reacts with a suitable oxetane-forming reagent, such as a chloromethyl or bromomethyl derivative, under basic conditions.

- Use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Cyclization occurs via intramolecular nucleophilic substitution, forming the oxetane ring.

Data Tables Summarizing Preparation Conditions

| Step | Raw Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 3-iodobenzaldehyde | Chloromethyl oxetane derivative | THF | 0°C to room temp | 12-24 h | 70-85% | Intramolecular cyclization |

| 2 | Oxetane intermediate | Amine (NH₃ or primary amine) | DCM | -5°C to room temp | 2-4 h | 80-90% | Reductive amination or nucleophilic substitution |

| 3 | Amino-oxetane | HCl/MeOH or dioxane | -5°C | 2 h | 94-96% | Salt formation |

Research Findings and Optimization Insights

Reaction Mildness and Selectivity:

Studies indicate that low-temperature conditions (-5°C to -40°C) favor high selectivity and yield, minimizing side reactions such as ring-opening or over-alkylation.Catalyst Efficiency:

Zinc-mediated reactions have been shown to expand substrate scope and improve yields, especially for iodine-substituted phenyl rings, which are more reactive under these conditions.Purification Techniques:

Column chromatography and recrystallization from suitable solvents (e.g., ethyl acetate, MTBE) are effective for obtaining high-purity products.Yield Data: Typical yields for the final hydrochloride salt range from 94% to 96%, demonstrating the robustness of the method.

化学反应分析

Types of Reactions

3-(3-Iodophenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups.

Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of new compounds with different functional groups .

科学研究应用

3-(3-Iodophenyl)oxetan-3-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

作用机制

The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The iodine substituent and amine group can also participate in various chemical interactions, contributing to the compound’s overall biological activity .

相似化合物的比较

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-(3-Iodophenyl)oxetan-3-amine hydrochloride with para-substituted halogenated analogs and other derivatives:

Key Observations :

- Halogen Influence : The iodine substituent in the target compound confers higher molecular weight and lipophilicity compared to bromo-, chloro-, and fluoro-substituted analogs. This impacts solubility and membrane permeability, making it suitable for CNS-targeting drugs .

- Positional Effects : Meta-substituted derivatives (e.g., 3-iodo vs. 4-chloro) exhibit distinct electronic and steric profiles, influencing receptor binding and metabolic stability .

- Oxetane Modifications : Derivatives like 3-(fluoromethyl)oxetan-3-amine HCl demonstrate the versatility of the oxetane core for introducing diverse functional groups .

生物活性

3-(3-Iodophenyl)oxetan-3-amine hydrochloride (CAS No. 1393560-26-3) is a compound characterized by its unique oxetane ring structure and the presence of an iodine atom attached to a phenyl group. This structural configuration contributes to its potential biological activities, which are of significant interest in medicinal chemistry and drug discovery.

- Molecular Formula : C₉H₁₁ClINO

- Molecular Weight : 275.09 g/mol

- Structural Features : The compound contains an oxetane ring, which can undergo ring-opening reactions, and an iodine atom that may facilitate nucleophilic substitution reactions, enhancing its versatility as an intermediate in organic synthesis.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Iodophenyl)oxetan-3-amine hydrochloride | Iodinated phenyl group | Different position of iodine; potential variations in biological activity |

| 2-(4-Iodophenyl)oxirane | Oxirane instead of oxetane | Less stable due to smaller ring size |

| 4-(Trifluoromethyl)aniline | No oxetane; different halogen | Lacks heterocyclic structure |

The presence of the oxetane ring and the iodine substitution in this compound potentially enhances its reactivity and biological interactions compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research on compounds with similar structural features provides insights into potential applications:

- Antiplasmodial Activity : In vitro studies conducted on related compounds have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that derivatives of similar structures could possess significant therapeutic potential against malaria .

- Cytotoxicity Studies : Research on other oxetane-containing compounds has demonstrated tumor cell-specific cytotoxicity, suggesting that this compound may also exhibit selective cytotoxic effects against cancer cells .

常见问题

Q. What are the standard synthetic routes for 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, and how can reaction efficiency be monitored?

The synthesis typically involves coupling an iodophenyl moiety to an oxetane-3-amine scaffold. Key steps include:

- Oxetane ring formation : Cyclization of epichlorohydrin derivatives or via nucleophilic substitution with ammonia/amines under controlled pH (e.g., 3-aminoxetane intermediates) .

- Iodophenyl introduction : Suzuki-Miyaura coupling or Ullmann-type reactions using iodophenyl boronic acids/halides, often catalyzed by palladium or copper .

- Efficiency monitoring : Track reaction progress via TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry) to detect intermediates and byproducts. Purity can be assessed using HPLC (≥95% threshold) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and iodophenyl substituents (aromatic protons δ ~7.0–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHINO·HCl).

- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How should researchers ensure the stability of this compound during storage?

- Storage conditions : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor purity via HPLC to identify degradation products (e.g., dehalogenation or ring-opening) .

Q. What solvent systems are optimal for solubility in biological assays?

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers : Dilute in PBS (pH 7.4) with ≤1% DMSO for cellular assays. Note: Solubility may decrease in high-ionic-strength media; pre-filter (0.22 µm) to avoid precipitation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and scalability?

- Design of Experiments (DoE) : Screen reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time and improves iodophenyl coupling efficiency .

- Catalyst selection : Use ligand-accelerated Pd catalysts (e.g., XPhos) for Suzuki-Miyaura coupling to minimize side reactions (e.g., deiodination) .

- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer, critical for exothermic oxetane ring formation .

Q. What advanced analytical techniques resolve contradictions in impurity profiling?

- HPLC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with limits of detection (LOD) ≤0.1%.

- X-ray crystallography : Resolve structural ambiguities (e.g., stereochemistry of the oxetane ring) .

- NMR relaxation studies : Differentiate polymorphic forms affecting solubility and stability .

Q. How does substituent variation (e.g., iodine vs. trifluoromethyl) impact biological activity?

- Structure-activity relationship (SAR) : Compare analogs (e.g., 3-(Trifluoromethyl)oxetan-3-amine hydrochloride ) in receptor-binding assays. Iodine’s electron-withdrawing effects may enhance binding affinity in halogen-bonding interactions.

- Computational modeling : Density Functional Theory (DFT) predicts electronic and steric effects of substituents on target engagement .

Q. What mechanistic insights explain degradation under oxidative conditions?

- Degradation pathways : Oxidative cleavage of the oxetane ring (e.g., via peroxide formation) or deiodination under UV light.

- Mitigation strategies : Add antioxidants (e.g., BHT) or use amber glassware to block UV-induced reactions. Confirm stability via LC-MS and H NMR post-stress testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。